Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
Borate(1-),tetrafluoro- structure
Nome do Produto:Borate(1-),tetrafluoro-
N.o CAS:14874-70-5
MF:BF4-
MW:86.8046
CID:181832
PubChem ID:26255

Borate(1-),tetrafluoro- Propriedades químicas e físicas

Nomes e Identificadores

    • Borate(1-),tetrafluoro-
    • tetrafluoroborate
    • BF4(-)
    • Fluoborate
    • PC1553
    • tetrafluoridoborate(1-)
    • tetrafluoridoborate(III)
    • Tetrafluoroborat
    • BF4 anion
    • Borate,tetrafluoro-
    • tetrafluoroborate(1-)
    • Tetrafluoroboronanion
    • fluoroborate
    • tetrafluroborate
    • 14874-70-5
    • tetrafluoroboranuide
    • TETRAFLUOROBORATE ANION
    • BDBM26993
    • CHEMBL1789400
    • TETRAFLUOROBORATE (BF41-)
    • Q27118029
    • BF4
    • tetrafluoroborate ion
    • Diethylammonium tetrafluoroborate
    • 61674-41-7
    • 4YCF3545OY
    • ODGCEQLVLXJUCC-UHFFFAOYSA-N
    • CHEBI:38899
    • Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
    • fluorborate
    • 17085-33-5
    • [BF4](-)
    • BF4-
    • Borate(1-), tetrafluoro-
    • Inchi: InChI=1S/BF4/c2-1(3,4)5/q-1
    • Chave InChI: ODGCEQLVLXJUCC-UHFFFAOYSA-N
    • SMILES: F[B-](F)(F)F

Propriedades Computadas

  • Massa Exacta: 88.01070
  • Massa monoisotópica: 87.002918
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 5
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 19.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0

Propriedades Experimentais

  • PSA: 0.00000
  • LogP: 1.30000

Borate(1-),tetrafluoro- Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Triethyl orthoformate ;  24 - 48 h, reflux
Referência
The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights
Zhu, Jiayun ; Moreno, Inmaculada; Quinn, Peter; Yufit, Dmitry S.; Song, Lijuan; et al, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ;  overnight, 100 °C
Referência
Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates
Thomson, Jennifer E.; Campbell, Craig D.; Concellon, Carmen; Duguet, Nicolas; Rix, Kathryn; et al, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
Referência
NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates
Wu, Terence; Tatton, Matthew R.; Greaney, Michael F., Angewandte Chemie, 2022, 61(15),

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ,  Triethyl orthoformate ;  overnight, 100 °C
Referência
Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer
Thomson, Jennifer E.; Rix, Kathryn; Smith, Andrew D., Organic Letters, 2006, 8(17), 3785-3788

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ;  6 h, rt
Referência
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Diez-Gonzalez, Silvia; Scott, Natalie M.; Nolan, Steven P., Organometallics, 2006, 25(9), 2355-2358

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  2 h, 80 °C
Referência
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Lazreg, Faima; Cordes, David B.; Slawin, Alexandra M. Z.; Cazin, Catherine S. J., Organometallics, 2015, 34(2), 419-425

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ;  24 h, 120 °C
Referência
Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration
Gadekar, Santosh C.; Dhayalan, Vasudevan; Nandi, Ashim; Zak, Inbal L.; Mizrachi, Meital Shema; et al, ACS Catalysis, 2021, 11(23), 14561-14569

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ;  overnight, 100 °C
Referência
Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis
Onodera, Kou; Takashima, Ryo; Suzuki, Yumiko, Organic Letters, 2021, 23(11), 4197-4202

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Dichloromethane ;  24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ;  overnight, rt → reflux
Referência
A model β-sheet interaction and thermodynamic analysis of β-strand mimetics
Robinson, Colin W.; Rye, Carl S.; Chessum, Nicola E. A.; Jones, Keith, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ;  overnight, reflux
Referência
N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling
Nicholson, William I.; Seastram, Alex C.; Iqbal, Saqib A.; Reed-Berendt, Benjamin G.; Morrill, Louis C.; et al, ChemSusChem, 2020, 13(1), 131-135

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Hexane ;  10 min, -78 °C; -78 °C → rt
Referência
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Zhao, Dongbin; Fei, Zhaofu; Geldbach, Tilmann J.; Scopelliti, Rosario; Laurenczy, Gabor; et al, Helvetica Chimica Acta, 2005, 88(3), 665-675

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ;  12 h, 25 °C
Referência
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Jian, Zhongbao; Leicht, Hannes; Mecking, Stefan, Macromolecular Rapid Communications, 2016, 37(11), 934-938

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Tetrafluoroboric acid ;  2 h, rt
Referência
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Sun, Yachai; Zhu, Jiamei; Huang, Junhua; Xin, Feng; Liu, Jingxia, Polymer Composites, 2017, 38(4), 759-766

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ;  10 min, 150 °C
Referência
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; et al, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ;  48 h, reflux
Referência
The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide
Konstandaras, Nicholas; Dunn, Michelle H.; Guerry, Max S.; Barnett, Christopher D.; Cole, Marcus L.; et al, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ;  24 h, 120 °C
Referência
Rerouting an organocatalytic reaction by intercepting its reactive intermediates
Gadekar, Santosh C.; Dhayalan, Vasudevan; Nandi, Ashim; Zak, Inbal L.; Barkai, Shahar; et al, ChemRxiv, 2020, 1, 1-9

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ;  overnight, reflux
Referência
From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis
Wegenhart, Benjamin L.; Yang, Linan; Kwan, Soon Cheong; Harris, Remi; Kenttaemaa, Hilkka I.; et al, ChemSusChem, 2014, 7(9), 2742-2747

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ;  48 h, reflux
Referência
N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals
Romanov-Michailidis, Fedor; Besnard, Celine; Alexakis, Alexandre, Organic Letters, 2012, 14(18), 4906-4909

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Copper ,  Oxygen ;  5 h, rt
Referência
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Beillard, Audrey; Metro, Thomas-Xavier; Bantreil, Xavier; Martinez, Jean; Lamaty, Frederic, Chemical Science, 2017, 8(2), 1086-1089

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Acetonitrile ;  1 h, 80 °C
Referência
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Lazreg, Faima; Slawin, Alexandra M. Z.; Cazin, Catherine S. J., Organometallics, 2012, 31(22), 7969-7975

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ;  10 min, 150 °C
Referência
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; et al, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Synthetic Routes 22

Condições de reacção
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ;  24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ,  Chlorobenzene ;  overnight, 120 °C
Referência
N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters
Uno, Takuya; Kobayashi, Yusuke; Takemoto, Yoshiji, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Acetonitrile ;  15 h, rt
Referência
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Petit, Sylvain; Azzouz, Rabah; Fruit, Corinne; Bischoff, Laurent; Marsais, Francis, Tetrahedron Letters, 2008, 49(22), 3663-3665

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
Referência
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; Kim, Hong Won; Jeong, Yu Jin; Han, Seung Chang; Park, Jin Kyoon, Organic Process Research & Development, 2022, 26(1), 207-214

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Ammonium tetrafluoroborate ;  22 h, 110 °C
Referência
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Kim, Do Joong; Oh, Kyung Hwan; Park, Jin Kyoon, Green Chemistry, 2014, 16(9), 4098-4101

Synthetic Routes 26

Condições de reacção
1.1 Solvents: Acetonitrile ;  0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ;  24 h, rt
Referência
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Min, Gwan-Hong; Yim, Taeeun; Lee, Hyun Yeong; Huh, Dal Ho; Lee, Eunjoo; et al, Bulletin of the Korean Chemical Society, 2006, 27(6), 847-852

Synthetic Routes 27

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 - 6 h, rt; 2 - 5 h, rt
Referência
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Capilato, Joseph N. ; et al, Journal of Organic Chemistry, 2021, 86(8), 5771-5777

Synthetic Routes 28

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Acetone ;  24 h, rt
Referência
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Borate(1-),tetrafluoro- Raw materials

Borate(1-),tetrafluoro- Preparation Products

Borate(1-),tetrafluoro- Literatura Relacionada

Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD